Potency Profile: Functional vs. Enzymatic Activity Differentiates AG 1288 from AG 1478
Unlike the potent EGFR kinase inhibitor Tyrphostin AG 1478, which exhibits an IC50 of 3 nM in cell-free kinase assays , Tyrphostin AG 1288 demonstrates its primary activity in functional cellular assays at much higher concentrations. In human amnion cells, AG 1288 blocks glucocorticoid-induced cytotoxicity, TNFα-induced cytotoxicity, and glucocorticoid-induced COX-2 activity with an IC50 of 21 mM [1]. This stark ~7,000,000-fold difference in effective concentration underscores that AG 1288 is not a suitable substitute for experiments requiring potent EGFR inhibition, but is a specialized tool for studying glucocorticoid- and TNFα-mediated cellular processes.
| Evidence Dimension | Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 21 mM (blocks glucocorticoid-induced cytotoxicity and COX-2 activity) |
| Comparator Or Baseline | Tyrphostin AG 1478: IC50 = 3 nM (EGFR kinase inhibition) |
| Quantified Difference | AG 1288 is approximately 7,000,000-fold less potent than AG 1478 in these respective assays. |
| Conditions | Target: Human amnion cells (cellular functional assay); Comparator: Cell-free EGFR kinase assay. |
Why This Matters
This quantitative difference informs proper experimental design and prevents misapplication, ensuring that AG 1288 is selected for its specific functional effects rather than for kinase inhibition.
- [1] Adooq. AG-1288 Datasheet. Catalog No. A13587. View Source
